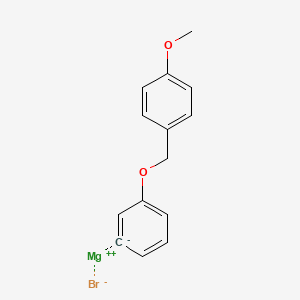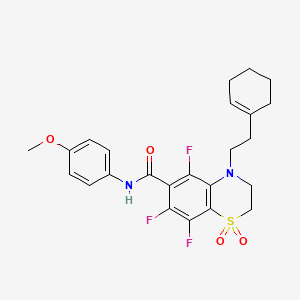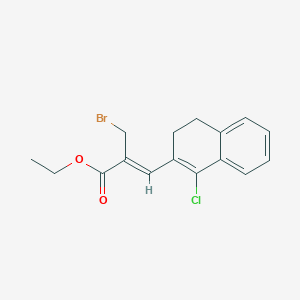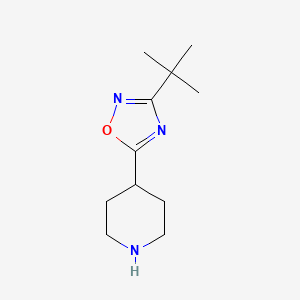
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. This compound is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in the formation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-methoxy-4-(phenoxymethyl)benzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1-methoxy-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is commonly used.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Applications De Recherche Scientifique
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is unique due to the presence of both methoxy and phenoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C14H13BrMgO2 |
|---|---|
Poids moléculaire |
317.46 g/mol |
Nom IUPAC |
magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UBTYOILEXLPKOF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)




![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)

![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)

![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
